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molecular formula C10H16N4 B8453159 6-(1-Methyl-piperidin-4-yl)-pyridazin-3-ylamine

6-(1-Methyl-piperidin-4-yl)-pyridazin-3-ylamine

Cat. No. B8453159
M. Wt: 192.26 g/mol
InChI Key: IBSQQFLFJXVQJO-UHFFFAOYSA-N
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Patent
US08481540B2

Procedure details

6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridazin-3-amine (300 mg, 1.58 mmol, Eq: 1.00) was dissolved in EtOH (30 ml). The reaction solution was hydrogenated in an H-Cube apparatus (60 psi) at room temperature with Pd/C by running mixture through the cycle twice until reaction was complete as determined by tlc. The solvent was removed in vacuo to afford 270 mg (89%) of the title compound.
Name
6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridazin-3-amine
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH:6]=[C:5]([C:8]2[N:13]=[N:12][C:11]([NH2:14])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1>CCO.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([C:8]2[N:13]=[N:12][C:11]([NH2:14])=[CH:10][CH:9]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
6-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridazin-3-amine
Quantity
300 mg
Type
reactant
Smiles
CN1CCC(=CC1)C1=CC=C(N=N1)N
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
twice until reaction
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)C1=CC=C(N=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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